

Application Notes and Protocols for Assessing Ternary Complex Formation with VHL

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Compound of Interest

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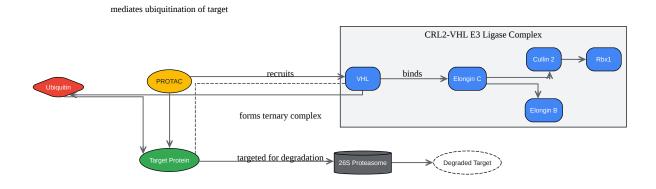
For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation. Its recruitment by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins has emerged as a powerful therapeutic strategy. The formation of a stable ternary complex between VHL, the PROTAC, and the target protein is a critical initiating step in this process. This document provides detailed application notes and protocols for various biophysical and biochemical assays to assess the formation and stability of this ternary complex.

VHL-Mediated Ubiquitination Pathway

The VHL protein is the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^). This complex, also known as the ECV complex, consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] VHL recognizes and binds to specific substrates, most notably the alpha subunits of hypoxia-inducible factor (HIF) under normal oxygen conditions (normoxia).[2][3] This recognition is dependent on the prolyl-hydroxylation of HIF-α.[2][3] Upon binding, the CRL2^VHL^ complex polyubiquitinates the substrate, marking it for degradation by the 26S proteasome.[3][4] PROTACs hijack this natural process by simultaneously binding to VHL and a target protein of interest, inducing the target's ubiquitination and subsequent degradation.





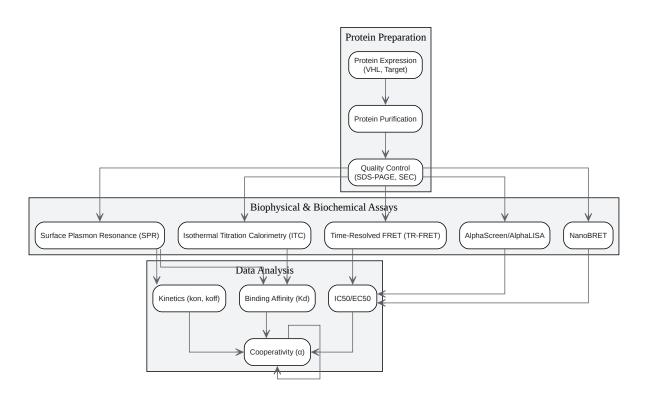
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Caption: VHL-mediated ubiquitination pathway initiated by a PROTAC.

Experimental Workflow for Ternary Complex Assessment

A typical workflow for assessing ternary complex formation involves several key stages, from protein expression and purification to the execution of various biophysical and biochemical assays. The choice of assay depends on the specific information required, such as binding affinity, kinetics, or cooperativity.





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Caption: General experimental workflow for VHL ternary complex assessment.

Key Methodologies for Assessing Ternary Complex Formation

Several robust methods are available to quantify the formation of the VHL-PROTAC-target protein ternary complex. Each technique offers unique advantages in terms of the data it



provides, throughput, and material requirements.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for real-time, label-free analysis of molecular interactions.[5] It provides kinetic data (association and dissociation rates) and affinity measurements (KD).[6] A common setup involves immobilizing the VHL E3 ligase complex onto the sensor chip and flowing the PROTAC and target protein over the surface.[6][7]

Protocol for SPR Analysis:

- Protein Preparation: Purify recombinant VHL complex (VHL/ElonginB/ElonginC VCB) and the target protein.[8] Ensure high purity and activity. Biotinylation of the VCB complex can be performed for streptavidin-based immobilization.[9]
- Immobilization: Immobilize biotinylated VCB complex onto a streptavidin-coated SPR sensor chip.
- Binary Interaction Analysis:
 - Inject a series of concentrations of the PROTAC alone over the immobilized VCB surface to determine the binary binding affinity (KD^binary^).[6]
 - Inject a series of concentrations of the target protein alone to assess for any direct interaction with VCB.
- Ternary Complex Analysis:
 - Pre-incubate a fixed, near-saturating concentration of the target protein with a series of concentrations of the PROTAC.
 - Inject these mixtures over the immobilized VCB surface to measure the ternary complex formation and determine the ternary binding affinity (KD^ternary^).[6]
- Data Analysis: Fit the sensorgram data to appropriate binding models to calculate
 association rates (k_on_), dissociation rates (k_off_), and equilibrium dissociation constants
 (KD). Calculate the cooperativity factor (α = KD^binary^ / KD^ternary^).[7][10]



| Paramete r | PROTAC | Target Protein | Binary K D (nM) | Ternary K D (nM) | Cooperati vity (α) | Referenc e |
|---------------|--------|-------------------|--------------------|---------------------|-----------------------|---------------|
| Affinity | MZ1 | BRD4^BD2 | 29 | 4 | 15-26 | [11][12] |
| Affinity | MZ1 | VHL | 70 | - | - | [7] |
| Affinity | VP1 | BRD4 | 440 | No formation | - | [7] |

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[13] This assay is well-suited for high-throughput screening (HTS) of PROTAC libraries.[13]

Protocol for TR-FRET Assay:

- Reagent Preparation:
 - Label the VCB complex with a donor fluorophore (e.g., Terbium cryptate).
 - Label the target protein with an acceptor fluorophore (e.g., d2).
 - Prepare a serial dilution of the PROTAC compound.
- Assay Procedure:
 - In a microplate, add the labeled VCB complex, labeled target protein, and the PROTAC at various concentrations.
 - Incubate the plate to allow for ternary complex formation.
- Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.



Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the
TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, from
which the potency (e.g., EC50) can be determined.[13] A general stepwise approach to
optimize a TR-FRET assay for characterizing ternary complexes has been described.[14][15]

| Assay | PROTAC | Target Protein | E3 Ligase | EC50 / Potency | Reference |
|---------|--------|-------------------|-----------|--|-----------|
| TR-FRET | dBET1 | BRD2(BD1) | CRBN | Activity rank order corresponded with cell growth inhibition | [14] |
| TR-FRET | dBET23 | BRD4^BD1^ | CRBN | Peak height reflects ternary complex population | [13] |

AlphaScreen/AlphaLISA

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and AlphaLISA are bead-based proximity assays that measure the interaction between two molecules.[5] Similar to TR-FRET, they are suitable for HTS.

Protocol for AlphaLISA Assay:

- Reagent Preparation:
 - Use tagged proteins (e.g., GST-tagged target protein and His-tagged VCB complex).
 - Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).
 - Prepare a serial dilution of the PROTAC.



- Assay Procedure:
 - In a microplate, add the tagged proteins, PROTAC, acceptor beads, and donor beads.
 - Incubate in the dark to allow for complex formation and bead association.
- Data Acquisition: Read the plate using an Alpha-enabled plate reader.
- Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of this curve represents the maximal ternary complex formation.[16]

| Assay | PROTAC | Target Protein | E3 Ligase | Key Finding | Reference |
|-----------|--------|-------------------|------------------|--|-----------|
| AlphaLISA | SJFα | ρ38α | VCB complex | Detected ternary complex formation | [17] |
| AlphaLISA | dBET6 | BRD4 | CRBN- Complex | Optimized protocol for ternary complex detection | [18] |

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]

Protocol for ITC Analysis:

- Sample Preparation: Prepare purified VCB complex and the target protein in the same buffer to minimize buffer mismatch effects. Prepare the PROTAC solution.
- Binary Titrations:



- Titrate the PROTAC into the VCB solution to determine the binary binding thermodynamics.
- Titrate the PROTAC into the target protein solution.
- Ternary Titration:
 - Titrate the target protein into a solution containing the VCB complex and a saturating concentration of the PROTAC.
- Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters. The cooperativity can be assessed by comparing the binary and ternary binding affinities.[11]

| Paramete r | PROTAC | Target Protein | Binary K D (nM) (PROTAC -VHL) | Ternary K D (nM) | Cooperati vity (α) | Referenc e |
|--------------------|--------|-------------------|--|---------------------|-----------------------|---------------|
| Thermodyn amics | MZ1 | Brd4^BD2^ | 66 | 4 | 15 | [11][12] |

NanoBRET™ Ternary Complex Assay

The NanoBRET[™] (Bioluminescence Resonance Energy Transfer) assay is a live-cell proximity-based method to monitor protein-protein interactions.[19] This assay allows for the assessment of ternary complex formation in a physiologically relevant environment.[19][20]

Protocol for NanoBRET™ Assay:

- Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL) fused to a HaloTag® (acceptor).[21]
- · Cell Culture and Treatment:
 - Plate the engineered cells in a microplate.



- Add the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.
- Treat the cells with a serial dilution of the PROTAC.
- Data Acquisition: Add the Nano-Glo® substrate and measure both the donor and acceptor emission using a luminometer equipped with the appropriate filters.
- Data Analysis: Calculate the NanoBRET[™] ratio. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation in live cells.[19]

| Assay | PROTAC | Target Protein | E3 Ligase | Key Feature | Reference |
|----------|---------|-------------------|-------------|--|-----------|
| NanoBRET | Various | User-defined | VHL or CRBN | Live-cell detection of ternary complex formation | [19][20] |

Conclusion

The assessment of ternary complex formation is fundamental to the development of effective VHL-recruiting PROTACs. The choice of assay will depend on the stage of the drug discovery process, from high-throughput screening of large compound libraries to in-depth biophysical characterization of lead candidates. A multi-faceted approach, employing a combination of the techniques described above, will provide a comprehensive understanding of the molecular interactions driving targeted protein degradation and facilitate the rational design of novel therapeutics.

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